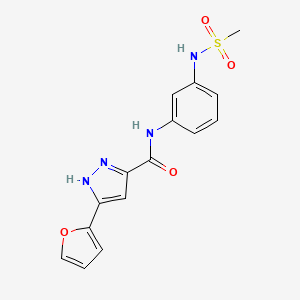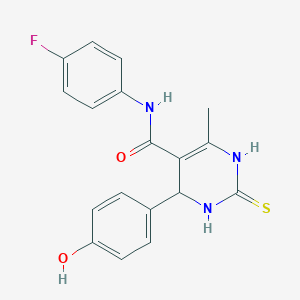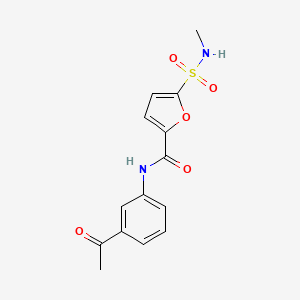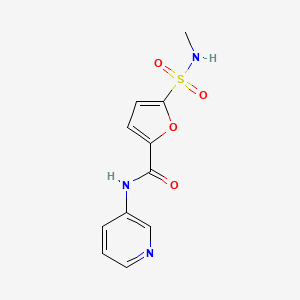![molecular formula C19H19N3O2 B6577627 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1210937-53-3](/img/structure/B6577627.png)
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide, commonly known as “MPA”, is an organic compound belonging to the class of heterocyclic compounds. It is a white solid, and is insoluble in water. MPA is used in a variety of research applications, including synthesis of other compounds, as a reagent in various reactions, and as a biological probe.
作用机制
The mechanism of action of MPA is not fully understood. However, it is believed that MPA acts as an inhibitor of various enzymes, including cyclooxygenases and lipoxygenases. Additionally, it has been suggested that MPA may act as an inhibitor of the transcription factor NF-κB, which is involved in the regulation of inflammation, immunity, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA are not fully understood. However, it has been suggested that MPA may have anti-inflammatory, anti-apoptotic, and immunomodulatory effects. Additionally, MPA has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6, as well as the production of nitric oxide.
实验室实验的优点和局限性
MPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is soluble in a variety of organic solvents, making it easy to work with. However, MPA is not soluble in water, which can limit its use in some experiments. Additionally, MPA is a relatively weak inhibitor of some enzymes, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on MPA. For example, further studies are needed to better understand the biochemical and physiological effects of MPA. Additionally, studies are needed to determine the mechanism of action of MPA and to identify potential novel uses for MPA in medicine. Additionally, further studies are needed to identify potential new synthetic routes for the synthesis of MPA. Finally, further studies are needed to identify potential new uses for MPA in scientific research.
合成方法
MPA can be synthesized in a variety of ways, including a reaction between 4-methoxyphenylacetic acid and 4-(1H-pyrazol-3-yl)phenylhydrazine. This reaction proceeds via a nucleophilic acyl substitution, and yields MPA in a quantitative yield. Other methods for the synthesis of MPA include the reaction of 4-methoxyphenylacetic acid and 4-(1H-pyrazol-3-yl)phenylhydrazine in dimethylformamide, and the reaction of 4-methoxyphenylacetic acid and 4-(1H-pyrazol-3-yl)phenylhydrazine in the presence of a catalytic amount of sulfuric acid.
科学研究应用
MPA has a wide variety of applications in scientific research. It has been used in the synthesis of other compounds, such as 4-methoxy-N-(4-(1H-pyrazol-3-yl)phenyl)benzamide, which is a potential anti-inflammatory agent. MPA has also been used as a reagent in various reactions, such as the synthesis of 4-methoxy-N-(4-(1H-pyrazol-3-yl)phenyl)benzamide. Additionally, MPA has been used as a biological probe in studies of protein-protein interactions and enzyme kinetics.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-17-9-2-14(3-10-17)4-11-19(23)21-16-7-5-15(6-8-16)18-12-13-20-22-18/h2-3,5-10,12-13H,4,11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMBVKQAPKKSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)
![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)

![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)
![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)


![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577635.png)